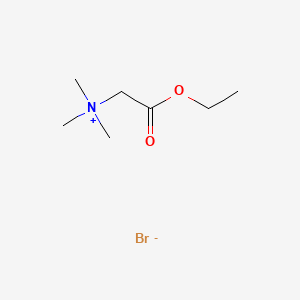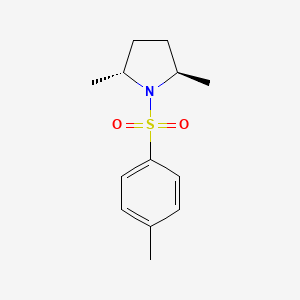
Carbethoxymethyltrimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbethoxymethyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C7H16NO2Br. It is known for its surfactant properties and is used in various applications, including as an antiseptic and in the synthesis of other chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbethoxymethyltrimethylammonium bromide can be synthesized through the reaction of trimethylamine with ethyl bromoacetate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with reflux condensers. The reaction mixture is continuously stirred and maintained at a specific temperature to ensure complete conversion of reactants to the desired product. The final product is then isolated and purified using techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Carbethoxymethyltrimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction typically occurs in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield ethyltrimethylammonium hydroxide.
Oxidation: Oxidation can produce various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction typically yields the corresponding reduced amine derivatives.
Applications De Recherche Scientifique
Carbethoxymethyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It serves as a surfactant in cell lysis buffers, aiding in the extraction of cellular components.
Medicine: It is used in the formulation of antiseptic solutions and as a preservative in pharmaceutical products.
Industry: It is employed in the production of various industrial chemicals and as an additive in cleaning products
Mécanisme D'action
The mechanism of action of carbethoxymethyltrimethylammonium bromide involves its interaction with cellular membranes. As a surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis. This property makes it effective as an antiseptic and in the extraction of cellular components. The compound targets the lipid components of the membrane, causing increased permeability and eventual cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: A widely used antiseptic and disinfectant.
Tetrabutylammonium Bromide: Used as a phase transfer catalyst in organic synthesis.
Uniqueness
Carbethoxymethyltrimethylammonium bromide is unique due to its specific structure, which imparts distinct properties such as higher solubility in organic solvents and specific reactivity in nucleophilic substitution reactions. Its ethoxy group also provides additional functionality compared to other quaternary ammonium compounds .
Propriétés
Numéro CAS |
60379-56-8 |
|---|---|
Formule moléculaire |
C7H16BrNO2 |
Poids moléculaire |
226.11 g/mol |
Nom IUPAC |
(2-ethoxy-2-oxoethyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C7H16NO2.BrH/c1-5-10-7(9)6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
TVOREWXXEDDJHQ-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















